molecular formula C16H15ClN2O B2950378 1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 537009-74-8

1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2950378
CAS No.: 537009-74-8
M. Wt: 286.76
InChI Key: FZFMACOVHQCFGO-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is an organic compound with the molecular formula C15H13ClN2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the reaction of 4-chlorobenzyl chloride with 2-(hydroxymethyl)benzimidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed:

    Oxidation: Corresponding ketone or aldehyde

    Reduction: Corresponding amine or alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biology: It is used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound is investigated for its potential use in the development of new catalysts and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other similar compounds, such as:

  • **1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol
  • **2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
  • **1-(4-Chlorobenzyl)-1H-benzimidazole

These compounds share a similar benzimidazole core structure but differ in the substituents attached to the benzimidazole ring. The unique combination of the 4-chlorobenzyl group and the hydroxyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFMACOVHQCFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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